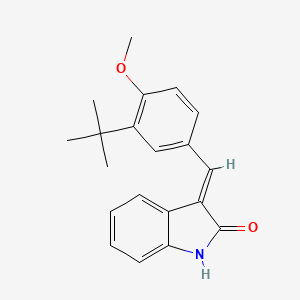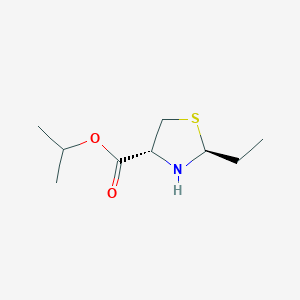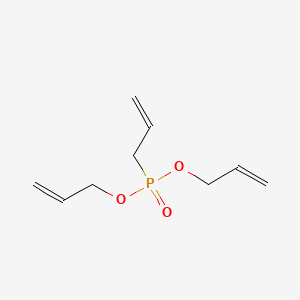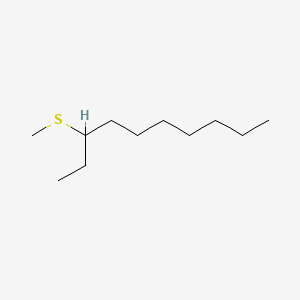![molecular formula C28H44O5 B13820583 4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)- is a complex organic compound characterized by multiple functional groups, including hydroxyl groups and a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Heptene Backbone: This can be achieved through various organic reactions such as Wittig reactions or olefin metathesis.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Cyclohexylidene and Indenyl Groups: These groups can be synthesized through cyclization reactions, often involving catalysts like palladium or nickel.
Industrial Production Methods
Industrial production of such compounds often involves:
Optimization of Reaction Conditions: This includes temperature control, solvent selection, and purification techniques.
Scale-Up Processes: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The double bonds in the heptene backbone can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of double bonds can yield alkanes.
Scientific Research Applications
Chemistry
This compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, such compounds can be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
Used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Heptene-1,2,3-triol: A simpler analog with fewer functional groups.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene groups but different side chains.
Indenyl derivatives: Compounds with indenyl groups but different functional groups.
Uniqueness
The unique combination of functional groups in this compound makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C28H44O5 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol |
InChI |
InChI=1S/C28H44O5/c1-18(12-14-27(4,32)28(5,33)17-29)23-10-11-24-20(7-6-13-26(23,24)3)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8+,21-9-/t18-,22-,23-,24?,25?,26-,27-,28?/m1/s1 |
InChI Key |
JIKNSRWYDSGVIZ-GAZMLASXSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(CO)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
Canonical SMILES |
CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)




![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)



